N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide
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Overview
Description
N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide is a compound that features a pyrrolidine ring, a cyanopyrimidine moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a pyrrolidine derivative with a cyanopyrimidine precursor under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide involves its interaction with specific molecular targets. The pyrrolidine ring and cyanopyrimidine moiety are believed to play crucial roles in binding to target proteins and enzymes, thereby modulating their activity. This interaction can affect various cellular pathways and processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with diverse biological activities.
Pyrrolidin-2,5-dione: Known for its use in medicinal chemistry.
Prolinol: A derivative of pyrrolidine with significant biological activity
Uniqueness
N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide is unique due to the presence of the cyanopyrimidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C12H15N5O |
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Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide |
InChI |
InChI=1S/C12H15N5O/c1-9(18)16(2)11-4-6-17(8-11)12-14-5-3-10(7-13)15-12/h3,5,11H,4,6,8H2,1-2H3 |
InChI Key |
QHSPBORVJAZEMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1CCN(C1)C2=NC=CC(=N2)C#N |
Origin of Product |
United States |
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